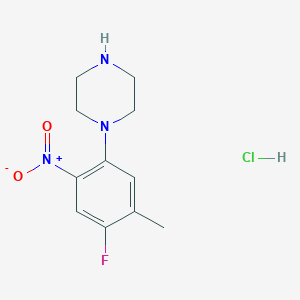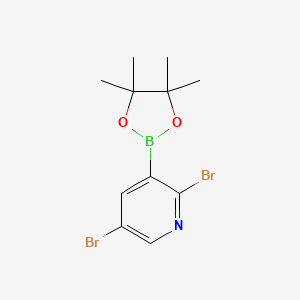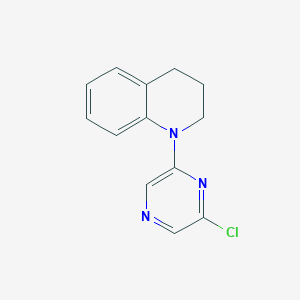
2-メルカプトエタノール-1,1,2,2-d4
概要
説明
2-Mercaptoethanol-1,1,2,2-d4 is a chemical compound with the molecular formula C2H2D4OS and a molecular weight of 82.16 . It is used in laboratory chemicals and the synthesis of substances .
Chemical Reactions Analysis
2-Mercaptoethanol-1,1,2,2-d4 is more toxic to all tissues than ethanol but shows a marked decrease in such activity upon dilution . It can act as a biological antioxidant by scavenging hydroxyl radicals .Physical and Chemical Properties Analysis
2-Mercaptoethanol-1,1,2,2-d4 is a clear, colorless liquid with a specific gravity/density of 1.114-1.116 . It has a boiling point of 157°C (dec.) (lit.) and a density of 1.170 g/mL at 25°C (lit.) .科学的研究の応用
抗体と抗原の結合への影響
2-メルカプトエタノール (2-ME) は、ウェスタンブロットに必要な前処理温度である 100°C でインキュベートしたときの抗原抗体結合への影響を評価するために使用されてきました . この研究では、SDS と 2-ME で 100°C でインキュベートした後、HBsAg 力価に対する阻害効果が 96.9% に達することがわかりました .
毒性学的研究
毒性学的研究は、エチレンオキシドで滅菌されたゴム製医療機器における残留エチレンオキシドと硫化物の潜在的な反応生成物である 2-メルカプトエタノールについて行われています . エタノールとペントバルビタールナトリウムの両方が、2-メルカプトエタノールの急性毒性可能性を有意に低下させました .
生物学的抗酸化物質
2-メルカプトエタノールは、ヒドロキシルラジカルを捕捉することにより、生物学的抗酸化物質として作用することができます . この特性により、さまざまな生物学および化学研究アプリケーションで役立ちます。
ゲル電気泳動のためのタンパク質可溶化
2-メルカプトエタノールは、ゲル電気泳動のためにタンパク質を可溶化する際に、ジスルフィド結合を還元するために使用されます . 特にアルカリ性 pH では、空気中でジスルフィドに容易に酸化されます .
生物学的化合物の酸化を遅らせる
2-メルカプトエタノールは、溶液中の生物学的化合物の酸化を遅らせるために広く使用されています . ポリアクリルアミドゲル電気泳動前にタンパク質ジスルフィド結合を還元するのに適しています .
酵素の再活性化
2-メルカプトエタノールは、活性化のために還元が必要なシステムにおいて、酵素の再活性化剤として作用することができます . 電気泳動に使用するタンパク質サブユニットを分離するために、ジスルフィド結合を還元するために一般的に使用されてきました .
Safety and Hazards
2-Mercaptoethanol-1,1,2,2-d4 is classified as a dangerous good for transport and may be subject to additional shipping charges . It is combustible, toxic if swallowed or inhaled, fatal in contact with skin, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and is very toxic to aquatic life with long-lasting effects .
作用機序
Target of Action
The primary targets of 2-Mercaptoethanol-1,1,2,2-d4 include Lysozyme, Lactoylglutathione lyase, Pyridoxine-5’-phosphate oxidase, Glucose–fructose oxidoreductase, Alpha-1-antitrypsin, Pyridoxine/pyridoxamine 5’-phosphate oxidase, Galectin-1, Protein ninB, Polycomb protein SCMH1, and Endonuclease III . These targets play a crucial role in various biochemical processes, including protein structure maintenance, glucose metabolism, and DNA repair .
Mode of Action
2-Mercaptoethanol-1,1,2,2-d4 interacts with its targets by breaking disulfide bonds, which can disrupt the tertiary or quaternary structure of proteins . This compound is often used in protein analysis due to its ability to unfold protein structures . It also prevents the erroneous formation of disulfide bonds between free cysteine residues in proteins .
Biochemical Pathways
It is known that this compound can interfere with protein folding and stability by reducing disulfide bonds . This can have downstream effects on various biological processes, including enzymatic reactions and signal transduction pathways.
Result of Action
The molecular and cellular effects of 2-Mercaptoethanol-1,1,2,2-d4’s action primarily involve the disruption of protein structures and the prevention of erroneous disulfide bond formation . This can affect the function of proteins and potentially lead to changes in cellular processes.
生化学分析
Biochemical Properties
2-Mercaptoethanol-1,1,2,2-d4 plays a crucial role in biochemical reactions due to its ability to reduce disulfide bonds in proteins. This reduction is essential for maintaining the proteins in their functional state. The compound interacts with various enzymes and proteins, including ribonuclease and lysozyme, by breaking their disulfide bonds and preventing the formation of incorrect disulfide linkages. This interaction is vital for studying protein folding and structure .
Cellular Effects
2-Mercaptoethanol-1,1,2,2-d4 has significant effects on various cell types and cellular processes. It enhances the proliferation and survival of mesenchymal stem cells, particularly at higher passage numbers . The compound influences cell function by acting as an antioxidant, protecting cells from oxidative stress. It also affects cell signaling pathways and gene expression by maintaining the redox state within the cell .
Molecular Mechanism
The molecular mechanism of 2-Mercaptoethanol-1,1,2,2-d4 involves its ability to reduce disulfide bonds in proteins. This reduction is achieved through the formation of mixed disulfides between 2-Mercaptoethanol-1,1,2,2-d4 and cysteine residues in proteins. The mixed disulfides are then reduced, releasing free cysteine and 2-Mercaptoethanol-1,1,2,2-d4, which can further participate in reduction reactions . This cyclic action ensures a constant supply of reduced cysteine, crucial for maintaining protein function and cellular redox balance.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Mercaptoethanol-1,1,2,2-d4 change over time. The compound is relatively stable but can degrade under certain conditions, such as exposure to light and air. Long-term studies have shown that 2-Mercaptoethanol-1,1,2,2-d4 maintains its reducing properties over extended periods, making it suitable for prolonged experiments . Its effectiveness may decrease over time due to gradual degradation.
Dosage Effects in Animal Models
The effects of 2-Mercaptoethanol-1,1,2,2-d4 vary with different dosages in animal models. At low doses, the compound acts as an antioxidant, protecting cells from oxidative damage. At high doses, it can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Studies have shown that there is a threshold beyond which the beneficial effects of 2-Mercaptoethanol-1,1,2,2-d4 are outweighed by its toxicity.
Metabolic Pathways
2-Mercaptoethanol-1,1,2,2-d4 is involved in various metabolic pathways, primarily those related to redox reactions. It interacts with enzymes such as glutathione reductase and thioredoxin reductase, which are crucial for maintaining the cellular redox state . The compound also affects the levels of metabolites involved in oxidative stress responses, contributing to its antioxidant properties.
Transport and Distribution
Within cells and tissues, 2-Mercaptoethanol-1,1,2,2-d4 is transported and distributed through various mechanisms. It can diffuse freely across cell membranes due to its small size and hydrophilic nature. The compound may also interact with specific transporters and binding proteins that facilitate its uptake and distribution within the cell . Its localization and accumulation are influenced by its interactions with cellular components and its role in maintaining redox balance.
Subcellular Localization
2-Mercaptoethanol-1,1,2,2-d4 is primarily localized in the cytoplasm, where it exerts its reducing effects on proteins and other biomolecules. It may also be found in other subcellular compartments, such as the endoplasmic reticulum and mitochondria, where redox reactions are critical . The compound’s activity and function are influenced by its subcellular localization, as it needs to be in proximity to its target proteins and enzymes to exert its effects.
特性
IUPAC Name |
1,1,2,2-tetradeuterio-2-sulfanylethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6OS/c3-1-2-4/h3-4H,1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVVWUTYPXICAM-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])S)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10706460 | |
| Record name | 2-Sulfanyl(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
284474-53-9 | |
| Record name | 2-Sulfanyl(~2~H_4_)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10706460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 284474-53-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



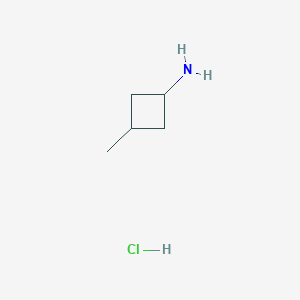


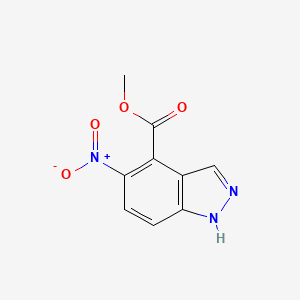
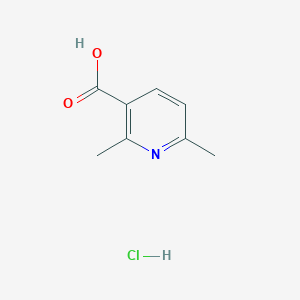

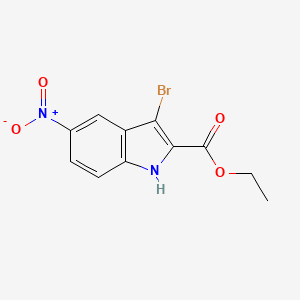
![2-[4-(6-Chloro-4-pyrimidinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453039.png)
